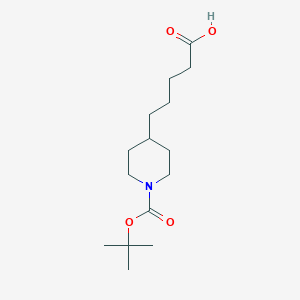

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester

Overview

Description

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as Boc-Lys(Cbz)-OH, is a chemical compound that has been widely used in scientific research. It is a derivative of lysine, which is an essential amino acid that plays a crucial role in protein synthesis. Boc-Lys(Cbz)-OH is a white crystalline powder that is soluble in water and other organic solvents.

Scientific Research Applications

Synthesis Pathways and Industrial Applications

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester is involved in the synthesis pathways of complex molecules. For example, it plays a role in the synthesis of vandetanib, a therapeutic agent, by participating in a sequence of chemical reactions that include substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, highlighting its utility in creating compounds with higher yield and commercial value in manufacturing scale (W. Mi, 2015).

Biocatalysis and Enzymatic Applications

Carboxylic ester hydrolases (CEHs) demonstrate the enzymatic potential to catalyze the hydrolysis of carboxylic esters into alcohol and acid, showcasing the biochemical versatility of compounds like this compound. These enzymes exhibit a wide range of substrate specificity, including various esters, and find applications in industrial processes due to their ability to perform under mild conditions, thus representing a greener alternative to traditional chemical catalysis (C. Oh, T. Kim, K. Kim, 2019).

Antioxidant and Environmental Impact

Research has also focused on derivatives of tertiary butyl groups like this compound for their potential antioxidant properties and applications in environmental science. These compounds have been studied for their roles in preventing oxidative stress in biological systems and mitigating environmental pollutants, emphasizing the dual benefit of such chemicals in both healthcare and ecological preservation (Runzeng Liu, S. Mabury, 2020).

Drug Synthesis and Medical Applications

The versatility of this compound extends into the pharmaceutical domain, where it contributes to the synthesis of novel drugs. Its functional groups facilitate the creation of compounds with potential therapeutic benefits, reducing the cost of drug synthesis and simplifying complex synthetic pathways. This highlights the compound's significant role in developing more accessible and effective medical treatments (Mingyue Zhang et al., 2021).

Properties

IUPAC Name |

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-10-8-12(9-11-16)6-4-5-7-13(17)18/h12H,4-11H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAMPJQATITLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142638-91-3 | |

| Record name | 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B1148688.png)